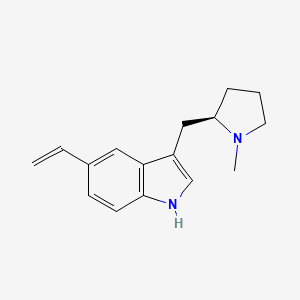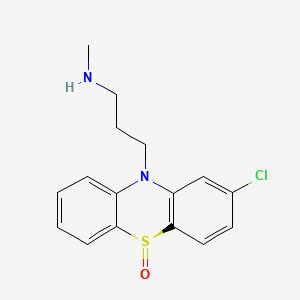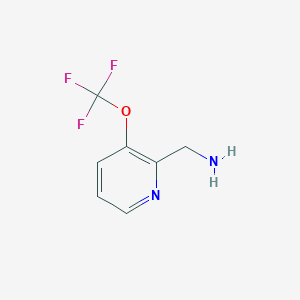
Solabegron Ethylene D4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Solabegron Ethylene D4 is a stable isotope-labeled compound with the molecular formula C23H19D4ClN2O3 and a molecular weight of 414.92 g/mol . It is a derivative of Solabegron, a selective β3 adrenergic receptor agonist, which is being developed for the treatment of overactive bladder and irritable bowel syndrome .
準備方法
The synthesis of Solabegron Ethylene D4 involves the incorporation of deuterium atoms into the Solabegron molecule. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorophenylacetic acid and biphenyl derivatives.
Deuteration: Deuterium atoms are introduced into the molecule through specific reactions, such as catalytic hydrogenation using deuterium gas or deuterated reagents.
Coupling Reactions: The deuterated intermediates are then coupled using standard organic synthesis techniques, such as amide bond formation and reductive amination
化学反応の分析
Solabegron Ethylene D4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the molecule can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Solabegron Ethylene D4 has several scientific research applications, including:
Biology: It is employed in biological studies to investigate the pharmacokinetics and metabolism of Solabegron in biological systems.
作用機序
Solabegron Ethylene D4, like Solabegron, acts as a selective agonist for the β3 adrenergic receptor. The mechanism of action involves the following steps:
Receptor Binding: this compound binds to the β3 adrenergic receptor on the surface of target cells.
Activation of Adenylate Cyclase: The binding activates adenylate cyclase through the action of G proteins, leading to an increase in cyclic adenosine monophosphate (cAMP) levels.
Physiological Effects: The elevated cAMP levels result in the relaxation of smooth muscle cells, particularly in the bladder, thereby alleviating symptoms of overactive bladder.
類似化合物との比較
Solabegron Ethylene D4 can be compared with other β3 adrenergic receptor agonists, such as:
Mirabegron: Another β3 adrenergic receptor agonist used for the treatment of overactive bladder.
Vibegron: A newer β3 adrenergic receptor agonist with similar applications in the treatment of overactive bladder.
The uniqueness of this compound lies in its stable isotope labeling, which makes it a valuable tool for research and analytical purposes.
特性
CAS番号 |
1250986-04-9 |
|---|---|
分子式 |
C₂₃H₁₉D₄ClN₂O₃ |
分子量 |
414.92 |
同義語 |
3’-[[2-[[(2R)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl-1,1,2,2-d4]amino]-[1,1’-Biphenyl]-3-carboxylic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1145662.png)

![4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1145674.png)


